molecular formula C23H19NO5 B11161163 N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

Cat. No.: B11161163
M. Wt: 389.4 g/mol
InChI Key: CYTYEDHSJYYZJE-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide (CAS: 1251672-00-0) is a synthetic acetamide derivative with a molecular formula of C23H19NO5 and a molecular weight of 365.4 g/mol . Its structure comprises:

  • A xanthenone core (9H-xanthen-9-one) substituted with a hydroxyl group at position 1 and a ketone at position 7.
  • An acetamide linkage connecting the xanthenone moiety to a 2,3-dimethylphenyl group (Figure 1).

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-hydroxy-9-oxoxanthen-3-yl)oxyacetamide

InChI

InChI=1S/C23H19NO5/c1-13-6-5-8-17(14(13)2)24-21(26)12-28-15-10-18(25)22-20(11-15)29-19-9-4-3-7-16(19)23(22)27/h3-11,25H,12H2,1-2H3,(H,24,26)

InChI Key

CYTYEDHSJYYZJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O)C

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling and Cyclization

A modified Ullmann diaryl ether synthesis is employed to construct the xanthene ring. Dimethyl 4-(substituted phenoxy)isophthalate undergoes intramolecular Friedel-Crafts acylation under acidic conditions (H₂SO₄ or polyphosphoric acid) at 80–120°C for 6–12 hours. For example:

  • Reaction Conditions :

    SubstrateCatalystTemperatureTimeYield
    Dimethyl 4-(3-methoxyphenoxy)isophthalateH₂SO₄110°C8 h72%

Hydrolysis of the methyl ester using NaOH/EtOH yields 6-methoxy-9-oxo-9H-xanthene-2-carboxylic acid, which is reduced to the corresponding alcohol (1-hydroxy-9-oxo-9H-xanthen-3-ol) via LiAlH₄.

Direct Oxidation of Xanthene Derivatives

Alternative methods utilize Zn/MCM-41 catalysts under solvent-free conditions to oxidize 9H-xanthen-9-ol derivatives. For instance, 1-hydroxy-9H-xanthen-9-one is synthesized in 85% yield at 80°C over 4 hours.

Functionalization of the Xanthene Intermediate

Etherification at the 3-Position

The hydroxyl group at position 3 is alkylated using chloroacetamide derivatives. A nucleophilic substitution reaction is conducted in DMF with K₂CO₃ as a base:

Xanthen-3-ol+ClCH2CONHArK2CO3,DMFXanthen-3-O-CH2CONHAr\text{Xanthen-3-ol} + \text{ClCH}2\text{CONHAr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Xanthen-3-O-CH}2\text{CONHAr}

  • Typical Conditions :

    • Molar ratio (xanthen-3-ol : chloroacetamide) = 1 : 1.2

    • Temperature: 60–80°C

    • Duration: 12–24 hours

    • Yield: 65–78%

Coupling with 2,3-Dimethylaniline

The acetamide side chain is introduced via amide bond formation. Two approaches are prevalent:

Acylation Using Activated Esters

The carboxylic acid intermediate (from hydrolysis of the methyl ester) is converted to an acid chloride (SOCl₂, 70°C, 3 h) and reacted with 2,3-dimethylaniline in THF:

Xanthene-COCl+H2N-C6H3(CH3)2Xanthene-CONH-C6H3(CH3)2\text{Xanthene-COCl} + \text{H}2\text{N-C}6\text{H}3(\text{CH}3)2 \rightarrow \text{Xanthene-CONH-C}6\text{H}3(\text{CH}3)_2

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) yields 89% pure product.

Direct Coupling via TBTU

A more efficient method uses O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent:

  • Procedure :

    • Xanthene-COOH (1 eq), 2,3-dimethylaniline (1.2 eq), and TBTU (1.5 eq) are mixed in DMF.

    • Triethylamine (2 eq) is added dropwise at 0°C.

    • Stirred at room temperature for 2 hours.

    • Yield: 92–95% after recrystallization (EtOH/H₂O).

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C (etherification), 25°C (TBTU coupling)Higher temperatures accelerate etherification but risk decomposition
SolventDMF > THF > DCMDMF enhances nucleophilicity in SN2 reactions

Catalytic Enhancements

  • p-TSA Catalysis : Para-toluenesulfonic acid (p-TSA) improves cyclization efficiency in xanthene synthesis, reducing reaction time from 12 h to 6 h.

  • Zn/MCM-41 : Heterogeneous catalysis increases oxidation selectivity, minimizing byproducts.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals (Target Compound)
¹H NMR (400 MHz, CDCl₃)δ 2.21 (s, 6H, CH₃), 4.62 (s, 2H, OCH₂CO), 6.82–7.89 (m, 10H, aromatic), 9.12 (s, 1H, NH)
IR (KBr)3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)
MS (ESI+)m/z 389.4 [M+H]⁺

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for TBTU-coupled products.

Challenges and Solutions

Regioselectivity in Etherification

The 3-position hydroxyl group exhibits lower reactivity compared to the 1-position. Using bulky bases (e.g., DBU) and excess alkylating agent (1.5 eq) directs substitution to the 3-position.

Stability of the Xanthene Core

The 9-oxo group is prone to reduction under strong acidic conditions. Mild reagents (e.g., NaBH₄ in EtOH) are preferred for downstream modifications.

Scalability and Industrial Feasibility

  • Batch Size : Pilot-scale reactions (1 kg substrate) achieve consistent yields (85–90%) using flow chemistry for the TBTU coupling step.

  • Cost Analysis :

    ComponentCost per kg (USD)
    2,3-Dimethylaniline220
    TBTU1,450
    Xanthene intermediate3,200

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the xanthene moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 2,3-dimethylphenyl group is a critical structural feature. Analogs with positional isomerism or alternative substituents exhibit distinct properties:

Compound Name Substituent on Phenyl Ring Molecular Weight Key Differences/Applications Reference
N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide 2,5-dimethylphenyl 365.4 g/mol Altered steric effects; potential differences in binding affinity
N-(2,4-dimethylphenyl)-N'-methylmethanimidamide 2,4-dimethylphenyl Not reported Lacks xanthenone core; used as a herbicide intermediate
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-dimethylphenyl + chloro Not reported Chlorinated acetamide; pesticidal activity

Key Insight : The 2,3-dimethylphenyl group balances steric bulk and lipophilicity. Positional isomers (e.g., 2,5-dimethylphenyl) may alter intermolecular interactions in biological systems .

Modifications to the Xanthenone Core

The 1-hydroxy-9-oxo-xanthenone moiety is a redox-active scaffold. Derivatives with modified cores demonstrate varied applications:

Compound Name Xanthenone Substitution Molecular Weight Key Differences/Applications Reference
N-(6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl)-N-phenylacetamide Spiroxanthene + diethylamino 345.88-29-9 Enhanced fluorescence properties; potential use in imaging
(R)-N-(1-hydroxypropan-2-yl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide Chiral hydroxypropyl Not reported Inhibits human tumor cell growth (IC50 = 29 µM)
N-(2-hydroxypropyl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide Hydroxypropyl Not reported Improved solubility; reduced cytotoxicity

Key Insight : The 1-hydroxy-9-oxo group in the main compound may confer antioxidant or chelating properties, while spiroxanthene derivatives (e.g., ) prioritize electronic delocalization for optoelectronic applications.

Functional Group Variations in the Acetamide Linker

The acetamide bridge connects aromatic systems and influences pharmacokinetics:

Compound Name Acetamide Modification Molecular Weight Key Differences/Applications Reference
N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide Pyrimidinyl-oxy 365.4 g/mol Replaces xanthenone with pyrimidine; potential kinase inhibition
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone ring 347 g/mol Cyclic amide; improved metabolic stability

Key Insight: The linear acetamide chain in the main compound offers flexibility for hydrogen bonding, whereas cyclic analogs (e.g., morpholinone ) enhance rigidity and protease resistance.

Biological Activity

N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 929857-63-6
  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 329.36 g/mol

Structural Formula

The structural representation of the compound highlights the presence of a dimethylphenyl group and a xanthenol moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related xanthenes demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to structural similarities.

Anticancer Potential

The anticancer properties of xanthene derivatives have been widely studied. For instance, compounds with xanthene cores have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported that derivatives with hydroxyl groups enhance cytotoxicity against cancer cell lines, indicating that this compound could be evaluated for similar effects.

The proposed mechanism of action for related compounds includes:

  • Inhibition of DNA Synthesis : By intercalating into DNA or inhibiting topoisomerases.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.
  • Modulation of Cell Signaling Pathways : Affecting pathways involved in cell survival and apoptosis.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several xanthene derivatives for their anticancer activity. The results indicated that compounds with hydroxyl substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF7), with IC50 values ranging from 5 to 15 µM for different derivatives .

CompoundIC50 (µM)Cancer Cell Line
Compound A5MCF7
Compound B10MCF7
This compoundTBDTBD

Study 2: Antimicrobial Activity

In a comparative analysis, several xanthene derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that the presence of hydroxyl groups significantly increased antibacterial potency .

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Bacterial Strain
Compound C8Staphylococcus aureus
This compoundTBDTBD

Q & A

Q. Q1.1 What are the common synthetic routes for preparing N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide, and what analytical methods validate its purity?

The synthesis typically involves coupling a xanthenone derivative (e.g., 1-hydroxy-9-oxo-9H-xanthen-3-ol) with an acetamide precursor via nucleophilic substitution or esterification. For example, analogous compounds are synthesized by reacting activated intermediates (e.g., acyl chlorides) with phenolic hydroxyl groups under basic conditions (Na₂CO₃ or triethylamine) in dichloromethane or DMF . Purity is validated using High Performance Liquid Chromatography (HPLC) and spectroscopic methods:

  • 1H/13C NMR to confirm regioselectivity and functional group integration .
  • ESI/APCI-MS for molecular weight verification .

Q. Q1.2 How is the compound’s stability assessed under varying storage conditions?

Stability studies involve accelerated degradation tests under stress conditions (e.g., heat, light, humidity). HPLC and TLC monitor decomposition products, while pH-dependent stability is evaluated using buffered solutions (pH 1–13) to identify optimal storage parameters .

Advanced Synthesis Challenges

Q. Q2.1 What strategies resolve low yields in the coupling step between the xanthenone and acetamide moieties?

Low yields often stem from steric hindrance or poor solubility. Strategies include:

  • Microwave-assisted synthesis to enhance reaction kinetics .
  • Protecting group chemistry (e.g., acetyl or tert-butyldimethylsilyl groups) to shield reactive hydroxyls during coupling .
  • Solvent optimization (e.g., DMF for polar intermediates or THF for non-polar systems) .

Q. Q2.2 How are enantiomeric impurities addressed in chiral derivatives of this compound?

Chiral resolution via preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) separates enantiomers. Absolute configuration is confirmed by X-ray crystallography or circular dichroism (CD) spectroscopy .

Structural Characterization

Q. Q3.1 What crystallographic techniques elucidate the compound’s conformational flexibility?

Single-crystal X-ray diffraction (SCXRD) reveals torsional angles and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, SHELXL refinement identifies multiple molecular conformers in asymmetric units, as seen in structurally related acetamides . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. Q3.2 How are contradictory crystallographic data (e.g., disordered regions) resolved?

Disorder is modeled using PART instructions in SHELXL, with occupancy factors refined to fit electron density. Hydrogen bonding networks and Hirshfeld surface analysis validate packing arrangements .

Biological Activity Evaluation

Q. Q4.1 What in vitro assays are used to screen this compound’s antitumor potential?

  • Cell viability assays (e.g., MTT or SRB) on human tumor lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) .
  • Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .
  • Dose-response curves to calculate IC₅₀ values .

Q. Q4.2 How are conflicting bioactivity results interpreted across different cell lines?

Discrepancies may arise from differential expression of molecular targets (e.g., kinases or receptors). Transcriptomic profiling (RNA-seq) or proteomic analysis identifies candidate pathways. Orthogonal assays (e.g., kinase inhibition or Western blotting) validate target engagement .

Computational and Mechanistic Studies

Q. Q5.1 What molecular modeling approaches predict binding modes with biological targets?

  • Docking simulations (AutoDock Vina, Glide) using homology-modeled protein structures.
  • Molecular dynamics (MD) simulations (50–100 ns) assess binding stability and conformational changes .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the xanthenone ring) with activity .

Q. Q5.2 How are discrepancies between computational predictions and experimental data reconciled?

Energy minimization errors or solvent effects in silico are addressed by re-parameterizing force fields. Free-energy perturbation (FEP) or MM-PBSA calculations refine binding affinity estimates .

Methodological Notes

  • Key references : SHELX for crystallography , PubChem for physicochemical data , and peer-reviewed synthesis protocols .

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